N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
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Description
“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide” is a chemical compound with a molecular weight of 360.43 and a molecular formula of C18 H20 N2 O4 S . The compound is achiral .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains an oxazepine ring, which is a seven-membered ring containing one oxygen and one nitrogen . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .Physical and Chemical Properties Analysis
This compound has a logP value of 3.211 and a logD value of 3.1917 . These values provide information about the compound’s solubility in water and organic solvents. The compound also has a logSw value of -3.7776 , indicating its solubility in water.Scientific Research Applications
Novel Synthesis and Impurity Analysis
The synthesis of proton pump inhibitors, such as omeprazole, involves processes that can lead to the formation of various impurities, including sulfonamide-related compounds. Research on these impurities is crucial for understanding their formation, characterization, and potential impacts on drug quality and safety. Novel synthetic pathways have been developed to achieve expected yields and simplify the production processes. These studies not only contribute to the pharmaceutical industry by improving drug synthesis efficiency but also by ensuring the quality and safety of the medications produced (Saini et al., 2019).
Sulfonamide Applications in Drug Development
Sulfonamides are a foundational chemical structure in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility and efficacy have led to the development of novel drugs with significant therapeutic potential, such as pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. The continual exploration of sulfonamides in drug development underscores their importance in creating new treatments for a range of conditions, from glaucoma to cancer (Carta et al., 2012).
Antioxidant Capacity and Health Implications
The sulfonic acid group, often found in sulfonamides, plays a role in various biological and chemical processes, including antioxidant activity. Research into the antioxidant capacity of sulfonamide compounds and related structures has implications for understanding their potential health benefits and applications in medicine and food preservation. The mechanisms by which these compounds act as antioxidants, and their effects on human health, are areas of active research that contribute to broader scientific knowledge and potential therapeutic applications (Ilyasov et al., 2020).
Environmental Impact and Remediation
Sulfonamides and related compounds have been studied for their environmental presence and impact, particularly in water pollution and remediation efforts. Understanding the occurrence, fate, and behavior of these compounds in aquatic environments is crucial for assessing their environmental impact and developing strategies for pollution control and remediation. Research in this area not only addresses environmental safety concerns but also informs regulatory standards and practices for managing water quality and protecting ecosystems (Haman et al., 2015).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-9-25(22,23)19-13-6-8-16-14(11-13)18(21)20(3)15-10-12(2)5-7-17(15)24-16/h5-8,10-11,19H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRUDPVQVUPWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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